An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-methyl-1,5-naphthyridine
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-methyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physical and spectroscopic properties of 2-Bromo-3-methyl-1,5-naphthyridine. As a specialized heterocyclic compound, its detailed experimental data is not extensively cataloged. Therefore, this document synthesizes information from analogous structures and established principles of organic chemistry to offer a predictive and methodological framework for its characterization. The guide is structured to provide not only expected values but also the scientific rationale behind these predictions and the experimental workflows required for their empirical determination. This approach is designed to equip researchers in medicinal chemistry and materials science with the necessary insights for the synthesis, purification, and downstream application of this and related 1,5-naphthyridine scaffolds.
Introduction to the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science.[1] This nitrogen-containing heterocyclic system, an isomer of diazanaphthalene, is present in numerous biologically active molecules.[2][3] The arrangement of the nitrogen atoms influences the electron distribution, hydrogen bonding capabilities, and coordination properties of the molecule, making it a versatile building block for drug design.[1][4] The introduction of substituents, such as a bromine atom and a methyl group at the 2- and 3-positions respectively, is anticipated to significantly modulate its physicochemical properties and biological activity. Bromine can serve as a handle for further functionalization via cross-coupling reactions, while the methyl group can influence steric interactions and metabolic stability.
Molecular Structure and Key Identifiers
A foundational understanding of the physical properties of 2-Bromo-3-methyl-1,5-naphthyridine begins with its core structural and identifying information.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | Calculated |
| Molecular Weight | 223.07 g/mol | Calculated |
| Canonical SMILES | CC1=C(Br)N=C2C=CC=NC2=C1 | Predicted |
| InChI Key | (Not available) | - |
| CAS Number | (Not available) | - |
Synthesis and Characterization Workflow
Given that 2-Bromo-3-methyl-1,5-naphthyridine is not a stock-commercial compound, its synthesis would likely be approached through established methodologies for substituted 1,5-naphthyridines. A plausible synthetic route could involve the cyclization of a suitably substituted aminopyridine precursor.[4] The subsequent characterization is crucial for confirming the structure and purity, which in turn is a prerequisite for accurate physical property determination.
Caption: Predicted Mass Spectrometry Fragmentation.
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
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Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation. Electrospray ionization (ESI) can be used for accurate mass determination of the molecular ion.
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Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragment ions to confirm the molecular formula and aspects of the structure.
Solid-State Properties
Melting Point: The melting point of 2-Bromo-3-methyl-1,5-naphthyridine is expected to be a sharp, defined value for a pure crystalline solid. Based on related structures like 3-bromo-1,5-naphthyridine, a melting point in the range of 100-150 °C could be anticipated. The introduction of the methyl group may slightly alter this.
Experimental Protocol for Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline material is packed into a capillary tube.
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Measurement: The melting point is determined using a calibrated melting point apparatus with a slow heating rate (e.g., 1-2 °C/min) near the expected melting point to ensure accuracy.
Crystal Structure: If a single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. [5]This technique would confirm the substitution pattern and reveal details of the crystal packing.
Experimental Protocol for X-ray Crystallography
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Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
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Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Solubility Profile
The solubility of 2-Bromo-3-methyl-1,5-naphthyridine is predicted to be low in water and higher in common organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is largely nonpolar, though the nitrogen atoms can act as hydrogen bond acceptors. |
| Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group of the alcohols can interact with the naphthyridine nitrogens. |
| Dichloromethane, Chloroform | Soluble | Good solubility is expected in these common non-protic organic solvents. |
| Hexanes, Toluene | Sparingly Soluble to Soluble | Solubility will depend on the balance of polarity. |
Experimental Protocol for Solubility Determination
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Qualitative Assessment: Add a small amount of the compound to a test tube containing the solvent of interest. Observe for dissolution at room temperature and with gentle heating.
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Quantitative Measurement: For more precise data, prepare saturated solutions at a controlled temperature. The concentration of the dissolved compound can then be determined using techniques such as UV-Vis spectroscopy or HPLC after filtration.
Conclusion
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